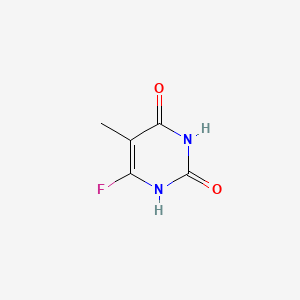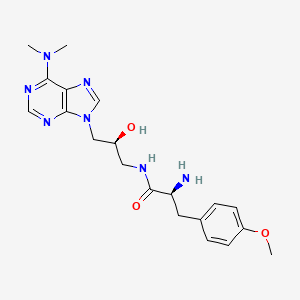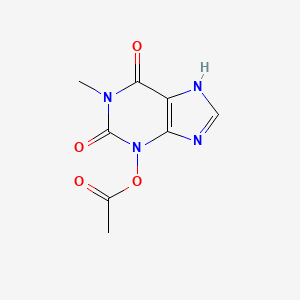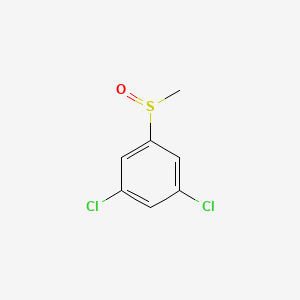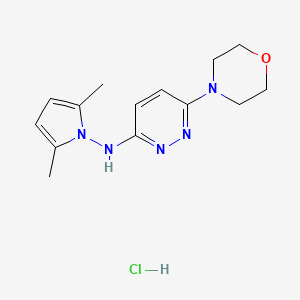![molecular formula C18H27Cl2NO B1196465 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine](/img/structure/B1196465.png)
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a pentyl group and a 3,4-dichlorophenoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 1-pentylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy moiety.
2-(2,4-Dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate: Another compound with a dichlorophenoxy group, used in different applications.
Uniqueness
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is unique due to its specific combination of a piperidine ring with a pentyl group and a 3,4-dichlorophenoxyethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C18H27Cl2NO |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine |
InChI |
InChI=1S/C18H27Cl2NO/c1-2-3-4-10-21-11-7-15(8-12-21)9-13-22-16-5-6-17(19)18(20)14-16/h5-6,14-15H,2-4,7-13H2,1H3 |
Clé InChI |
YZBWAGOXUQPJKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCC(CC1)CCOC2=CC(=C(C=C2)Cl)Cl |
Synonymes |
4-(2-(3,4-dichlorophenoxy)ethyl)-1-pentylpiperidine SB 201823-A SB-201823-A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


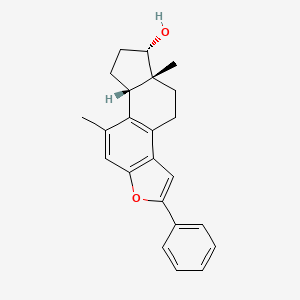
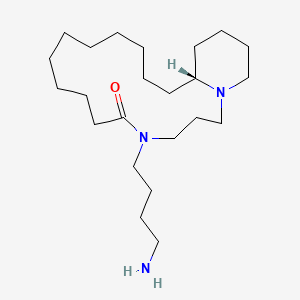
![1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol](/img/structure/B1196387.png)

![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)
